

Application Note: Synthesis of 7,7'-Dimethyl-BINAP and Chiral Phosphine Derivatives

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Compound of Interest

Compound Name:	1,1'-Binaphthalene, 7,7'-dimethyl-
CAS No.:	34003-80-0
Cat. No.:	B188678

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Executive Summary

The development of axially chiral diphosphine ligands has been a cornerstone of asymmetric catalysis. While standard 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is ubiquitous, structural modifications to the binaphthyl backbone—specifically the addition of methyl groups at the 7,7'-positions—impart enhanced steric bulk and modify the dihedral "bite angle" of the ligand. These subtle geometric perturbations often translate to superior enantioselectivities in transition-metal-catalyzed asymmetric hydrogenations and cross-coupling reactions.

This application note details a robust, scalable, and stereoretentive protocol for synthesizing 7,7'-dimethyl-BINAP and its derivatives. To ensure regiocontrol and preserve optical purity, the synthesis utilizes enantiopure 7,7'-dimethyl-1,1'-binaphthyl-2,2'-diol (7,7'-dimethyl-BINOL) as the functional precursor rather than attempting direct, poorly controlled halogenation of the bare 7,7'-dimethyl-1,1'-binaphthyl hydrocarbon [1].

Mechanistic Rationale & Strategy

The traditional synthesis of BINAP relies on the conversion of 2,2'-dibromo-1,1'-binaphthyl to a dilithio species using t-butyllithium, followed by quenching with chlorodiphenylphosphine [3].

However, this route requires cryogenic temperatures, highly pyrophoric reagents, and often suffers from partial racemization due to the configurational instability of the dilithiated intermediate.

To establish a self-validating and highly reliable system, this protocol employs a modern three-step sequence based on the nickel-catalyzed phosphine insertion methodology developed by Cai et al. [1]:

- **Activation:** The hydroxyl groups of 7,7'-dimethyl-BINOL are converted to trifluoromethanesulfonates (triflates). Triflates are excellent leaving groups for transition-metal oxidative addition.
- **C-P Bond Formation:** A Ni(II)-catalyzed cross-coupling is performed using diphenylphosphine oxide (

).

Causality of reagent choice:

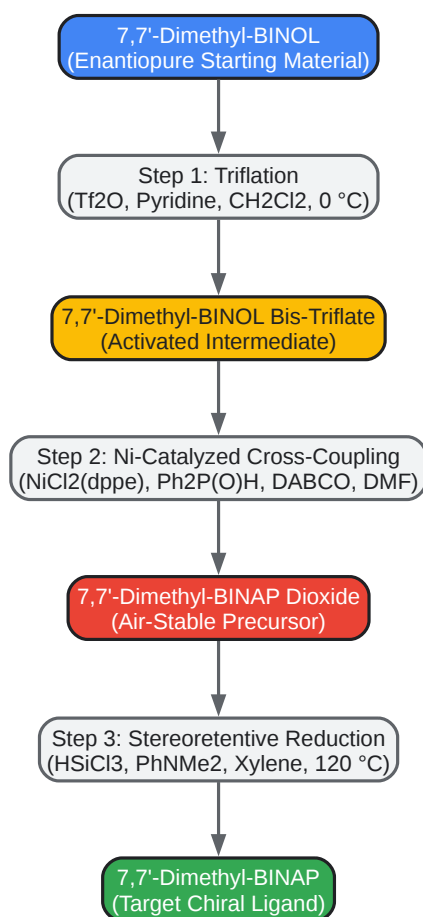
is air-stable and non-odorous, eliminating the severe handling hazards of secondary phosphines. 1,4-Diazabicyclo[2.2.2]octane (DABCO) is selected as the base because its mild nature prevents the hydrolysis of the triflate and avoids base-catalyzed racemization of the binaphthyl axis [2].

- **Stereoretentive Reduction:** The resulting phosphine oxide is reduced using trichlorosilane () and

-dimethylaniline. Causality of reagent choice:

forms a hypervalent silicon intermediate that collapses with strict retention of configuration at the phosphorus center, ensuring the chiral integrity of the final ligand is perfectly preserved [2].

Workflow Visualization



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Fig 1: Three-step synthetic workflow from 7,7'-dimethyl-BINOL to 7,7'-dimethyl-BINAP.

Experimental Protocols

Step 1: Synthesis of 7,7'-Dimethyl-1,1'-binaphthyl-2,2'-diyl bis(triflate)

Objective: Activate the diol for transition-metal cross-coupling.

- Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
- Dissolution: Charge the flask with (R)- or (S)-7,7'-dimethyl-BINOL (10.0 mmol) and anhydrous dichloromethane (DCM, 50 mL). Add anhydrous pyridine (25.0 mmol).
- Addition: Cool the reaction mixture to 0 °C using an ice bath. Dropwise, add trifluoromethanesulfonic anhydride (, 22.0 mmol) over 15 minutes. Causality: Slow addition controls the highly exothermic reaction and prevents localized heating that could lead to decomposition.
- Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours.
- Workup & Validation: Quench with 1M HCl (20 mL) to neutralize excess pyridine. Extract with DCM (mL). Wash the combined organic layers with saturated aqueous and brine, dry over , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc 9:1).
 - Analytical Checkpoint:

NMR should show the disappearance of the broad -OH singlet (~5.0 ppm).

NMR should display a sharp singlet around -74.5 ppm.

Step 2: Synthesis of 7,7'-Dimethyl-BINAP Dioxide

Objective: Construct the C-P bonds via Ni-catalyzed cross-coupling.

- Setup: In a nitrogen-filled glovebox, charge a Schlenk flask with the bis-triflate from Step 1 (8.0 mmol), diphenylphosphine oxide (17.6 mmol), DABCO (32.0 mmol), and (0.8 mmol, 10 mol% catalyst loading).
- Solvent Addition: Remove the flask from the glovebox, connect to a Schlenk line, and inject anhydrous, degassed DMF (40 mL).
- Reaction: Heat the mixture to 100 °C in an oil bath and stir for 48 hours. Observation: The solution will transition from a pale green to a dark, homogenous brown as the active Ni(0) species is generated and the catalytic cycle progresses.
- Workup & Validation: Cool to room temperature and dilute with water (100 mL) and EtOAc (100 mL). Filter through a pad of Celite to remove nickel residues. Separate the layers, extract the aqueous phase with EtOAc (mL), and wash the combined organics heavily with water (mL) to remove DMF. Dry and concentrate. Purify by recrystallization from hot ethanol.
 - Analytical Checkpoint:
NMR (,) will show a highly diagnostic singlet at approximately +29.0 ppm, confirming the formation of the phosphine oxide.

Step 3: Stereoretentive Reduction to 7,7'-Dimethyl-BINAP

Objective: Reduce the phosphine oxide to the active phosphine ligand without racemization.

- Setup: Under a strict nitrogen atmosphere, dissolve the 7,7'-dimethyl-BINAP dioxide (5.0 mmol) in anhydrous, degassed xylene (30 mL) in a heavy-walled pressure tube.

- Reagent Addition: Add -dimethylaniline (40.0 mmol) followed by the careful, dropwise addition of trichlorosilane (, 30.0 mmol). Caution: is highly corrosive and reacts violently with moisture.
- Reaction: Seal the tube and heat to 120 °C for 16 hours. Causality: The elevated temperature is required to overcome the high activation barrier of the hypervalent silicon intermediate's decomposition.
- Workup & Validation: Cool the mixture to 0 °C and carefully quench by the slow addition of 30% aqueous NaOH (20 mL) to destroy excess silane and dissolve the formed siloxane polymers. Extract with degassed toluene (mL). Dry the organic layer over under nitrogen, concentrate, and recrystallize from degassed methanol/toluene.
 - Analytical Checkpoint:
NMR (,) will show a dramatic upfield shift to a singlet at approximately -15.0 ppm, indicating complete reduction to the free phosphine.

Data Presentation: Yield and Enantiopurity Profiles

The modularity of Step 2 allows for the synthesis of various 7,7'-dimethyl-BINAP derivatives by substituting diphenylphosphine oxide with other diarylphosphine oxides. The table below summarizes expected quantitative outcomes based on established cross-coupling parameters [1, 2].

Ligand Derivative	Phosphine Oxide Reagent	Step 2 Yield (Dioxide)	Step 3 Yield (Phosphine)	Overall ee%	NMR Shift (Final)
7,7'-Dimethyl-BINAP	Diphenylphosphine oxide	78%	85%	>99%	~ -15.0 ppm
7,7'-Dimethyl-Tol-BINAP	Di(p-tolyl)phosphine oxide	75%	82%	>99%	~ -16.2 ppm
7,7'-Dimethyl-Xyl-BINAP	Di(3,5-xylyl)phosphine oxide	68%	80%	>99%	~ -14.8 ppm

Note: Enantiomeric excess (ee%) is determined via chiral HPLC analysis (e.g., Daicel Chiralcel OD-H column) and confirms that the stereochemical integrity of the starting BINOL is maintained throughout the sequence.

References

- Cai, D., Payack, J. F., Bender, D. R., Hughes, D. L., Verhoeven, T. R., & Reider, P. J. "Synthesis of Chiral 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) via a Novel Nickel-Catalyzed Phosphine Insertion." *Journal of Organic Chemistry*, 1994, 59(23), 7180-7181. URL:[[Link](#)]
- "Alternate Methods to Prepare BINAP and Analogs." *Organic Syntheses*, 2014, 91, 1-11. URL:[[Link](#)]
- Takaya, H., Akutagawa, S., & Noyori, R. "Practical synthesis of (R)- or (S)-2,2'-bis(diarylphosphino)-1,1'-binaphthyls (BINAPs)." *Journal of Organic Chemistry*, 1986, 51(4), 629-635. URL:[[Link](#)]
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